[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol
Description
Properties
IUPAC Name |
[2-(2-phenylethyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZILXVEVPNABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol typically involves the reaction of 2-phenylethylamine with thioformaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring, followed by the addition of formaldehyde to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may act as an anti-inflammatory agent or be used in the treatment of neurological disorders due to its ability to interact with specific molecular targets in the brain.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol, highlighting substituent variations and their implications:
Key Comparative Analysis
Lipophilicity and Bioavailability
- The 2-phenylethyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This property may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
- In contrast, [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol (logP ~2.1) exhibits reduced lipophilicity due to the polar methoxy group, favoring aqueous solubility and renal excretion .
Physicochemical Stability
- Compounds with electron-withdrawing groups (e.g., fluorine in ) exhibit greater stability under oxidative conditions. In contrast, the target compound’s 2-phenylethyl group may increase susceptibility to metabolic oxidation, necessitating formulation adjustments .
Biological Activity
[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol is a thiazole derivative that has garnered attention in biological research due to its potential antimicrobial and antifungal properties. This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its ability to permeate biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
The mechanism by which this compound exerts its antimicrobial effects is linked to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in cell wall synthesis and disrupt membrane integrity in bacteria and fungi .
Study on Antifungal Activity
A study conducted on various thiazole derivatives, including this compound, demonstrated that compounds with similar structures exhibited potent antifungal activity against Candida species. The study highlighted the importance of substituents on the thiazole ring in enhancing biological activity .
In Vivo Studies
Preliminary in vivo studies have suggested that this compound may also possess anti-inflammatory properties. In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, indicating potential therapeutic applications beyond antimicrobial uses .
Pharmacokinetics and ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has been assessed in various studies. It shows favorable pharmacokinetic properties with good oral bioavailability and metabolic stability. The compound's lipophilicity contributes to its ability to cross biological membranes effectively .
Table 2: ADME Characteristics of this compound
| Parameter | Value |
|---|---|
| Oral Bioavailability | 75% |
| Half-life | 4 hours |
| Metabolic Stability | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize [2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiazole rings can be formed by reacting α-haloketones with thiourea derivatives. A key intermediate, 2-amino-4-methylthiazole, is often acetylated and further functionalized with phenylethyl groups via nucleophilic substitution or cross-coupling reactions . Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., potassium tert-butoxide) significantly influence yield optimization. Purification involves recrystallization or column chromatography, with yields ranging from 45% to 78% under varying conditions .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation relies on:
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, thiazole-CH at δ 4.5–4.7 ppm) and carbon backbone .
- IR Spectroscopy : Peaks at 3200–3400 cm (O-H stretch) and 1650–1700 cm (C=N/C=S) confirm functional groups .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing intermolecular hydrogen bonds (e.g., O-H···N) and packing motifs critical for stability .
Q. What preliminary biological activities have been reported for thiazole derivatives structurally similar to this compound?
- Methodological Answer : Thiazole derivatives exhibit anticancer (e.g., tiazofurin analogs), anti-inflammatory (e.g., meloxicam-like activity), and antioxidant properties. Screening involves:
- In vitro assays : MTT for cytotoxicity, COX-2 inhibition for anti-inflammatory activity, and DPPH radical scavenging for antioxidant potential .
- Structure-activity relationship (SAR) : The phenylethyl moiety may enhance lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the synthetic yield of this compound?
- Methodological Answer : Key variables include:
- Catalysts : Use of palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling improves phenylethyl group incorporation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Ethanol balances yield and purity .
- Temperature : Reflux (~80°C) minimizes side reactions compared to room-temperature syntheses.
- Table 1 : Yield optimization under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | Ethanol | 80 | 65 |
| Pd(PPh) | DMF | 100 | 78 |
Q. What strategies resolve contradictions in biological activity data across thiazole derivatives?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity) or impurities. Solutions include:
- Dose-response curves : Establish EC/IC values across multiple concentrations .
- Metabolic stability testing : Liver microsome assays identify compound degradation pathways .
- Comparative crystallography : Analyze hydrogen-bonding patterns (e.g., O-H···S interactions) to explain differential binding affinities .
Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?
- Methodological Answer : X-ray data (e.g., ) reveal:
- Hydrogen-bond networks : O-H···N bonds between the methanol group and thiazole nitrogen stabilize the crystal lattice.
- Packing motifs : π-π stacking of phenylethyl groups influences solubility and aggregation behavior.
- Torsional angles : The dihedral angle between thiazole and phenylethyl groups (~15°) affects steric hindrance during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
